molecular formula C9H14N2O2 B1410862 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol CAS No. 1803602-13-2

2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol

Cat. No.: B1410862
CAS No.: 1803602-13-2
M. Wt: 182.22 g/mol
InChI Key: FRXQERRYRZDMKL-UHFFFAOYSA-N
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Description

2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol is an ethanolamine derivative featuring a pyridin-2-yloxyethyl substituent. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of ~183 g/mol. The compound’s structure comprises a pyridine ring linked via an ether bond to an ethylaminoethanol moiety. This design introduces a balance of hydrophilic (ethanolamine) and moderately lipophilic (pyridinyl ether) properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-pyridin-2-yloxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXQERRYRZDMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256125
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803602-13-2
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803602-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol typically involves the reaction of 2-(pyridin-2-yloxy)ethanol with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it suitable for research in pharmacology and medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridinyl compounds can exhibit antimicrobial properties, which may extend to 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol. This activity is crucial for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Research into similar compounds suggests potential neuroprotective effects, indicating that this compound may be studied for applications in neurodegenerative diseases.

Medicinal Chemistry

The compound can serve as a lead structure for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance its pharmacological profile.

Drug Design and Development

The compound's ability to interact with biological targets can be explored through structure-activity relationship (SAR) studies. By modifying the pyridine moiety or the ethylamine side chain, researchers can optimize its efficacy and selectivity.

Synthesis of Complex Molecules

Due to its functional groups, this compound can act as a building block in organic synthesis, allowing chemists to construct more complex molecular architectures.

Case Study 1: Antimicrobial Development

A study investigated the synthesis of various pyridine derivatives and their antimicrobial activities. The findings suggested that modifications to the pyridine ring could enhance activity against resistant bacterial strains. This indicates a pathway for utilizing this compound in developing novel antimicrobial agents.

Case Study 2: Neuroprotective Screening

Research on similar compounds has shown promise in protecting neuronal cells from oxidative stress. Future studies could focus on evaluating the neuroprotective properties of this compound in vitro and in vivo, potentially leading to therapeutic applications in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the aminoethanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Physicochemical Implications
2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol C₉H₁₄N₂O₂ 183 Pyridin-2-yloxyethylamino, ether linkage Moderate lipophilicity (logP ~0.5–1.5); ether oxygen acts as H-bond acceptor
2-(Pyridin-3-ylamino)ethan-1-ol () C₇H₁₀N₂O 138.17 Pyridin-3-ylamino, primary amine Higher polarity (logP ~−0.5) due to primary amine; strong H-bond donor
2-[Methyl(pyridin-2-yl)amino]ethan-1-ol () C₈H₁₂N₂O 152.19 Pyridin-2-ylmethylamino, tertiary amine Increased lipophilicity (logP ~1.0–2.0); reduced H-bonding capacity
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol () C₁₂H₁₃N₃O 215.25 Phenylpyridazine, amino linkage High aromaticity enhances π-π stacking; lower solubility due to bulk
2-[(Pyridin-3-ylmethyl)amino]ethan-1-ol () C₈H₁₂N₂O 152.19 Pyridin-3-ylmethylamino, methylene linker Flexible linker allows conformational diversity; moderate polarity

Functional Group Impact on Properties

  • Ether vs.
  • Substitution Position : Pyridin-2-yl vs. pyridin-3-yl substitution alters electronic effects. Pyridin-2-yl groups (target compound, ) exhibit stronger electron-withdrawing effects due to proximity to the nitrogen lone pair.

Biological Activity

The compound 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol, commonly referred to as a pyridinyl derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a pyridine ring, an ether linkage, and a primary amine. The molecular formula can be represented as C11_{11}H15_{15}N2_{2}O, indicating its potential for various interactions within biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain pyridine derivatives displayed minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against methicillin-resistant strains, outperforming standard antibiotics such as chloramphenicol .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine-based compounds has been explored in several studies. Compounds with similar structural motifs have shown promise in inhibiting pro-inflammatory cytokines and mediators. For example, research has indicated that these compounds can modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and inflammation pathways .

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with tumor growth . The selectivity for serine/threonine kinases further supports their potential as targeted cancer therapies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : Utilizing pyridine derivatives as nucleophiles to form ether linkages.
  • Reductive Amination : Converting aldehyde intermediates into amines through reduction techniques.
  • Click Chemistry : Employing azide-alkyne cycloaddition reactions to create diverse pyridine derivatives efficiently.

These methods allow for the generation of various analogs that can be screened for enhanced biological activity.

Case Study 1: Antimicrobial Efficacy

In a comparative study of several pyridine derivatives, researchers found that specific modifications in the side chain significantly enhanced antimicrobial activity against resistant bacterial strains. The optimized compounds showed MIC values significantly lower than those of traditional antibiotics, indicating a potential new class of antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory effects revealed that certain analogs of this compound inhibited the production of nitric oxide in macrophages, demonstrating their ability to modulate inflammatory responses. This was attributed to the suppression of NF-kB signaling pathways, which are pivotal in inflammation regulation .

Q & A

Q. What are the optimal synthetic routes for 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol?

A multi-step synthesis is recommended:

  • Step 1 : React pyridin-2-ol with a brominated ethylene derivative (e.g., 1,2-dibromoethane) under basic conditions (e.g., NaH in anhydrous THF) to form the pyridin-2-yloxy ethyl intermediate .
  • Step 2 : Introduce the aminoethanol moiety via nucleophilic substitution. Use ethanolamine in a polar aprotic solvent (e.g., DMF) with controlled temperature (0–25°C) to minimize side reactions .
  • Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/methanol gradient) yields the pure compound. Confirm purity via GCMS and NMR .

Q. How should this compound be characterized using spectroscopic methods?

  • NMR : The 1H^1H-NMR spectrum will show distinct peaks for the pyridine ring protons (δ 7.2–8.5 ppm), ethyleneoxy protons (δ 3.5–4.5 ppm), and the aminoethanol backbone (δ 2.6–3.2 ppm for NH and OH groups) .
  • IR : Key absorptions include O–H stretching (~3300 cm1^{-1}), C–N stretching (~1250 cm1^{-1}), and pyridine ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 195.2 (calculated for C9H _{9}H _{14}N2O _{2}O _{2} $) with fragmentation patterns indicating loss of the hydroxyl group (-17 Da) .

Q. Which solvents are compatible with this compound for experimental workflows?

  • Compatible solvents : Ethanol, DMF, and dioxane (evidenced by solubility testing in structurally similar compounds) .
  • Avoid : Chlorinated solvents (e.g., ethylene chloride), which may induce decomposition under prolonged storage .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, lab coat, and safety goggles must be worn. Use fume hoods for reactions involving volatile reagents .
  • Waste disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation and substitution chemistry of this compound?

  • Oxidation : In the presence of KMnO4_4, the primary alcohol group (-CH2 _2OH) oxidizes to a carboxylic acid, while the pyridine ring remains intact. Reaction conditions (pH, temperature) dictate selectivity .
  • Substitution : Thionyl chloride (SOCl2 _2) converts the hydroxyl group to a chloride, enabling further functionalization (e.g., coupling with amines). Steric hindrance from the pyridine ring may slow reaction kinetics .

Q. How can environmental degradation pathways be studied experimentally?

  • Design : Use a compartmentalized approach (aqueous, soil, air) under controlled lab conditions (pH, UV exposure) to track degradation products via LC-MS .
  • Key metrics : Measure half-life in water (hydrolysis), photodegradation rates under UV light, and bioaccumulation potential using model organisms (e.g., Daphnia magna) .

Q. How can computational methods predict the compound’s electronic properties?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This predicts reactivity sites (e.g., nucleophilic amino groups) .
  • MD Simulations : Simulate solvent interactions (e.g., water, ethanol) to assess stability and aggregation tendencies .

Q. How to resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

  • Strategy : Cross-validate with heteronuclear NMR (e.g., 13C^{13}C-NMR, HSQC) to resolve overlapping proton signals. Compare experimental data with synthetic analogs (e.g., 2-[methyl(pyridin-2-yl)amino]ethan-1-ol) .
  • Theoretical alignment : Link discrepancies to steric effects or solvent-induced conformational changes using molecular modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol
Reactant of Route 2
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2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol

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